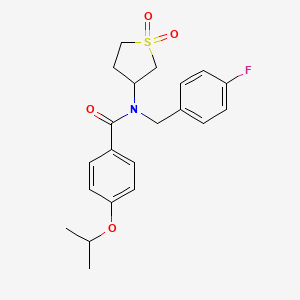

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(propan-2-yloxy)benzamide

Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(propan-2-yloxy)benzamide (CAS: 845631-45-0) is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, a 4-fluorobenzyl group, and a 4-(propan-2-yloxy)phenyl substituent . The sulfone group confers enhanced polarity and metabolic stability compared to non-oxidized thioether analogs .

Properties

Molecular Formula |

C21H24FNO4S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C21H24FNO4S/c1-15(2)27-20-9-5-17(6-10-20)21(24)23(19-11-12-28(25,26)14-19)13-16-3-7-18(22)8-4-16/h3-10,15,19H,11-14H2,1-2H3 |

InChI Key |

GMYMYNQTUQOSBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(propan-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiophene ring, which is known for its versatile reactivity and biological significance. The presence of fluorine and propan-2-yloxy groups enhances its lipophilicity and potentially its bioactivity.

Molecular Formula : C₁₈H₁₈FNO₃S

Molecular Weight : 345.40 g/mol

IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown activity against various fungal pathogens.

| Compound | Inhibition Rate (%) | Target Organism |

|---|---|---|

| 14h | 77.8 | Pyricularia oryae |

| 14e | 55.6 | Alternaria solani |

| 14n | 66.7 | Gibberella zeae |

This data suggests that modifications in the chemical structure can enhance antifungal efficacy, indicating a promising avenue for further research into the compound's potential as an antifungal agent .

Insecticidal Activity

Insecticidal properties have also been reported for structurally related compounds. For example, certain benzamide derivatives demonstrated lethal activities against agricultural pests such as Mythimna separate and Helicoverpa armigera.

| Compound | Mortality Rate (%) | Target Insect |

|---|---|---|

| 14q | 70 | Mythimna separate |

| 14i | 70 | Spodoptera frugiperda |

These findings indicate that the compound may serve as a potential insecticide, contributing to pest management strategies in agriculture .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in target organisms. The presence of the thiophene ring is particularly notable for its interaction with biological targets due to its electron-rich nature.

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of various benzamide derivatives, this compound was tested against multiple fungal strains. Results showed promising inhibition rates, particularly against Pyricularia oryae, suggesting that structural modifications can lead to enhanced antifungal activity .

Case Study 2: Insecticidal Properties

Another investigation focused on the insecticidal properties of benzamide derivatives revealed that compounds similar to this compound exhibited significant mortality rates against agricultural pests. The study concluded that these compounds could be developed into effective insecticides for crop protection .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzamide Derivatives

Table 1: Key Structural Differences Among Benzamide Analogues

Key Observations:

- Sulfone vs. Sulfonamide : Unlike sulfonamide-containing derivatives (e.g., ), the sulfone in the target lacks ionizable NH groups, reducing hydrogen-bonding capacity but improving oxidative stability.

- Heterocyclic Cores : Analogues with imidazole () or pyrazolopyrimidine () substituents introduce aromaticity and basicity, which are absent in the target’s aliphatic sulfone ring.

Spectroscopic Characterization

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thiones contrast with the target’s sulfone group, which would show strong S=O stretches (~1300–1350 cm⁻¹).

- NMR : The 4-fluorobenzyl group in the target would exhibit distinct ¹⁹F and ¹H signals (e.g., aromatic protons at δ 7.2–7.4 ppm), comparable to fluorinated analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.